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Compound of Interest

Compound Name: 1-Fluoro-2,2-dimethylpropane

Cat. No.: B3054227 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Fluoro-2,2-dimethylpropane, also known as neopentyl fluoride, is a primary alkyl fluoride

characterized by a sterically demanding neopentyl group. This structural feature significantly

influences its reactivity and potential applications in organic synthesis. While the incorporation

of fluorine and neopentyl groups can be advantageous in modifying the physicochemical

properties of molecules for applications in drug discovery and materials science, the inherent

low reactivity of 1-fluoro-2,2-dimethylpropane presents considerable challenges for its

utilization as a synthetic building block.[1][2]

These application notes provide an overview of the synthesis of 1-fluoro-2,2-
dimethylpropane, a detailed discussion of its reactivity based on established principles of

organic chemistry, and potential synthetic strategies.

Physicochemical Properties
A summary of the key physical and chemical properties of 1-fluoro-2,2-dimethylpropane is

provided in the table below.
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Property Value Reference

Molecular Formula C₅H₁₁F [3]

Molecular Weight 90.14 g/mol [3]

CAS Number 59006-05-2 [3]

Boiling Point Not available

Density Not available

Refractive Index Not available

Synthesis of 1-Fluoro-2,2-dimethylpropane
The most common laboratory-scale synthesis of 1-fluoro-2,2-dimethylpropane involves the

deoxofluorination of neopentyl alcohol. Reagents such as (diethylamino)sulfur trifluoride

(DAST) are effective for this transformation.

Experimental Protocol: Fluorination of Neopentyl
Alcohol using DAST
This protocol is adapted from a general procedure for the fluorination of alcohols.[4]

Materials:

Neopentyl alcohol (2,2-dimethyl-1-propanol)

(Diethylamino)sulfur trifluoride (DAST)

Anhydrous dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ice-water bath

Standard laboratory glassware for inert atmosphere reactions
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Procedure:

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a

nitrogen inlet, dissolve neopentyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add (diethylamino)sulfur trifluoride (DAST) (1.1-1.2 eq) dropwise to the stirred

solution.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated

aqueous solution of sodium bicarbonate (NaHCO₃). Caution: This should be done in a well-

ventilated fume hood as toxic hydrogen fluoride may be produced.

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate under reduced pressure to obtain the crude product.

Purify the crude 1-fluoro-2,2-dimethylpropane by distillation.

Expected Yield: Yields for the fluorination of primary alcohols with DAST are typically in the

range of 70-90%.
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Reactants Conditions

Products

Neopentyl Alcohol

Reaction_Mixture

DAST Anhydrous DCM -78 °C to RT

1-Fluoro-2,2-dimethylpropane Byproducts
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Synthesis of 1-Fluoro-2,2-dimethylpropane

Reactivity and Synthetic Applications
The use of 1-fluoro-2,2-dimethylpropane in organic synthesis is severely limited by its low

reactivity in nucleophilic substitution reactions. This is a direct consequence of the steric

hindrance imposed by the bulky tert-butyl group adjacent to the carbon bearing the fluorine

atom.

Nucleophilic Substitution Reactions
Sₙ2 Reactions: The backside attack required for an Sₙ2 mechanism is effectively blocked by

the three methyl groups of the neopentyl structure. This steric hindrance dramatically

reduces the rate of Sₙ2 reactions.[5]
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Sₙ2 Reaction Pathway

Steric Hindrance
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Steric hindrance in Sₙ2 reaction

Sₙ1 Reactions: An Sₙ1 mechanism is also disfavored because it would require the formation

of a highly unstable primary carbocation. Although a 1,2-hydride or 1,2-methyl shift could

lead to a more stable tertiary carbocation, the initial carbocation formation is energetically

unfavorable.
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Sₙ1 Reaction Pathway
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Hypothetical Sₙ1 pathway and rearrangement

Potential Applications
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Despite its low reactivity, the neopentyl group is of interest in medicinal chemistry and drug

development due to its ability to confer increased metabolic stability and lipophilicity.[1] The

introduction of a neopentyl moiety can shield adjacent functional groups from enzymatic

degradation. Therefore, developing synthetic methodologies that utilize 1-fluoro-2,2-
dimethylpropane, potentially under forcing conditions or with specialized catalysts, could be of

interest.

Agrochemicals and Pharmaceuticals: The incorporation of fluorine atoms or fluorine-

containing groups into agrochemicals and pharmaceuticals is a common strategy to enhance

their biological activity and metabolic stability.[6][7][8] While direct use of 1-fluoro-2,2-
dimethylpropane is not widely reported, the synthesis of more complex fluorinated

neopentyl derivatives could be a target for future research.

Conclusion
1-Fluoro-2,2-dimethylpropane is a sterically hindered primary alkyl fluoride that presents

significant challenges for its application in conventional organic synthesis due to its low

reactivity in nucleophilic substitution reactions. Its synthesis from neopentyl alcohol is

straightforward. The primary value of the neopentyl fluoride moiety lies in the properties it can

impart to a molecule, such as metabolic stability. Future research may focus on the

development of novel catalytic systems, such as those involving photoredox catalysis or C-H

activation, to overcome the inherent inertness of this compound and unlock its potential as a

building block in the synthesis of complex molecules for the pharmaceutical and agrochemical

industries.[9][10][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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